4,4'-Sulfonyldibenzoic acid

Vue d'ensemble

Description

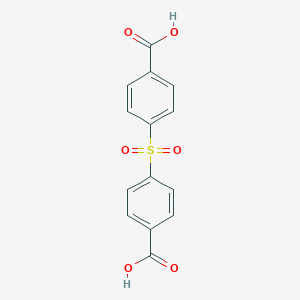

4,4'-Sulfonyldibenzoic acid (H₂SDB, C₁₄H₁₀O₆S, CAS 2449-35-6) is a V-shaped dicarboxylic acid featuring a sulfonyl (–SO₂–) group bridging two para-substituted benzoic acid moieties . Its molecular weight is 306.29 g/mol, and it exhibits flexibility due to rotational freedom around the sulfonyl-benzene bonds . The deprotonated form (SDB²⁻) is a versatile ligand in coordination chemistry, forming hydrogen bonds and diverse metal-organic frameworks (MOFs) . H₂SDB is widely used in synthesizing luminescent materials, gas-sensing MOFs, and proton-conductive frameworks .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4,4’-Sulfonyldibenzoic acid can be synthesized through the oxidation of esters derived from hydroquinone and sulfuric acid . The process involves esterification of hydroquinone with sulfuric acid to form the corresponding ester, followed by oxidation under suitable conditions to yield 4,4’-Sulfonyldibenzoic acid .

Industrial Production Methods: In industrial settings, the production of 4,4’-Sulfonyldibenzoic acid typically involves large-scale oxidation reactions using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 4,4’-Sulfonyldibenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions.

Reduction: It can be reduced to form different derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed:

Oxidation: Further oxidized sulfone derivatives.

Reduction: Reduced forms of the sulfone group.

Substitution: Substituted aromatic compounds with various functional groups.

Applications De Recherche Scientifique

Synthesis and Polymer Applications

4,4'-Sulfonyldibenzoic acid is primarily used in the synthesis of sulfone-containing polyesters through direct polycondensation reactions. These polymers are known for their thermal stability and mechanical properties, making them suitable for high-performance applications.

Table 1: Properties of Sulfone-Containing Polyesters

| Property | Value |

|---|---|

| Glass Transition Temperature | ~200 °C |

| Thermal Decomposition Temp | >300 °C |

| Tensile Strength | High |

| Chemical Resistance | Excellent |

Metal-Organic Frameworks (MOFs)

Recent studies have highlighted the role of this compound as a linker in the formation of metal-organic frameworks (MOFs). These frameworks exhibit unique properties that make them suitable for gas storage and separation applications.

Case Study: MOF Synthesis

In a study published in Nature Communications, researchers synthesized a novel MOF using this compound as a ligand. The resulting framework demonstrated exceptional selectivity for C8 aromatic hydrocarbons, indicating potential applications in petrochemical industries for the separation of xylenes and ethylbenzene .

Adsorbent Materials

This compound has also been utilized in the development of advanced adsorbent materials for environmental applications. Its structural properties allow for effective adsorption of volatile organic compounds (VOCs).

Table 2: Adsorption Capacities of MOFs with this compound

| Compound | VOC Type | Adsorption Capacity (mg/g) |

|---|---|---|

| sql-4,5-Zn | Toluene | 150 |

| sql-4,5-Zn | Benzene | 120 |

| sql-4,5-Zn | Xylene | 180 |

Biomedical Applications

Emerging research indicates potential biomedical applications for this compound derivatives. Its ability to form stable complexes with metal ions has been explored in drug delivery systems and as a sensing material for detecting biomolecules.

Case Study: Sensing Capabilities

A study on the use of this compound in sensing applications revealed its effectiveness in detecting nitroaromatic compounds, which are often associated with explosives. The functionalized MOFs exhibited high sensitivity and selectivity .

Mécanisme D'action

The mechanism of action of 4,4’-Sulfonyldibenzoic acid primarily involves its reactivity as a sulfone compound. The sulfone group can participate in various chemical reactions, including nucleophilic and electrophilic attacks, due to its electron-withdrawing nature . This reactivity allows the compound to act as an intermediate in synthesizing more complex molecules and materials .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds share structural features with H₂SDB, such as aromatic dicarboxylic acid backbones with varied bridging groups. Key differences in bridging groups, coordination behavior, and applications are highlighted.

4,4'-Oxybis(benzoic acid) (H₂oba)

- Structure : Contains an ether (–O–) bridge instead of sulfonyl.

- Coordination : Forms MOFs with smaller bond angles (due to the ether bridge’s flexibility), leading to distinct pore geometries .

- Applications : Used in MOFs for catalysis and gas storage, but less commonly in luminescence compared to H₂SDB .

4,4'-Methylenedibenzoic acid (H₂dba)

- Structure : Features a methylene (–CH₂–) bridge, introducing greater conformational flexibility.

- Coordination : Generates MOFs with dynamic frameworks but lower thermal stability due to the labile –CH₂– group .

- Applications : Suitable for stimuli-responsive materials but less effective in forming rigid, hydrogen-bonded networks compared to H₂SDB .

5-Bromoisophthalic acid (H₂bipa)

- Structure : Includes a bromine substituent on the benzene ring, enhancing steric bulk and electronic effects.

- Coordination : Bromine participates in halogen bonding, enabling unique supramolecular interactions absent in H₂SDB-based systems .

- Applications : Used in heavy-atom-effect luminescent materials, where bromine enhances phosphorescence .

2,2′-Disulfonate-4,4′-oxydibenzoic acid (Na₂H₂DDOC)

- Structure : Combines sulfonate (–SO₃⁻) and ether (–O–) groups, increasing acidity and water solubility.

- Coordination : Sulfonate groups enable proton conduction in aqueous environments, unlike the hydrophobic sulfonyl group in H₂SDB .

- Applications : Ideal for proton-exchange membranes in fuel cells, whereas H₂SDB excels in anhydrous proton conduction .

Comparative Analysis Table

Structural and Functional Insights

Coordination Versatility

H₂SDB exhibits superior flexibility in forming diverse coordination polymers. For example, it adopts 1D zigzag chains, 2D layers (sql topology), and 3D frameworks depending on metal ions and synthesis conditions . In contrast, H₂oba and H₂dba produce less rigid frameworks due to their smaller or more flexible bridges .

Hydrogen Bonding vs. Halogen Bonding

The sulfonyl group in H₂SDB facilitates robust hydrogen bonds, critical for stabilizing MOFs . H₂bipa, however, leverages bromine for halogen bonding, enabling distinct photophysical properties .

Thermal and Chemical Stability

H₂SDB-based Co(II) coordination polymers show reversible structural transformations upon solvent removal, whereas H₂dba-derived frameworks are less stable due to the –CH₂– group’s lability . Na₂H₂DDOC’s sulfonate groups enhance hydrolytic stability in aqueous environments, unlike H₂SDB’s hydrophobic frameworks .

Luminescence

H₂SDB complexes with Cd(II) and Zn(II) emit blue light due to ligand-to-metal charge transfer, whereas H₂bipa’s bromine enhances phosphorescence via the heavy-atom effect .

Activité Biologique

4,4'-Sulfonyldibenzoic acid (H₂sdba) is a sulfonic acid derivative with significant potential in various biological applications. Its unique structure, featuring two carboxylic acid groups and a sulfonyl moiety, allows it to interact with biological systems in diverse ways. This article reviews the biological activity of H₂sdba, focusing on its antimicrobial properties, coordination chemistry, and potential applications in drug delivery and materials science.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₀O₆S and a molecular weight of 306.29 g/mol. It is characterized by the following structural features:

- Carboxylic Groups : Two –COOH groups that can participate in hydrogen bonding and coordination with metal ions.

- Sulfonyl Group : The –SO₂– group enhances solubility and reactivity.

The compound has a melting point greater than 350 °C, indicating its thermal stability .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of H₂sdba when used as a ligand in coordination polymers. For instance, silver(I) and copper(II) coordination polymers synthesized using H₂sdba demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .

Table 1: Antibacterial Activity of Coordination Polymers Containing H₂sdba

| Polymer Type | Metal Ion | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|---|

| BioCP 1 | Ag(I) | E. coli | 20 |

| BioCP 2 | Cu(II) | Pseudomonas aeruginosa | 18 |

| BioCP 1 | Ag(I) | S. aureus | 22 |

| BioCP 2 | Cu(II) | S. epidermidis | 19 |

These coordination polymers showed a remarkable capacity to inhibit biofilm formation, which is critical in preventing chronic infections . The mechanism of action is thought to involve the interaction of metal ions with bacterial DNA and proteins, leading to cell death through oxidative stress and structural damage .

Coordination Chemistry

The ability of H₂sdba to act as a bidentate ligand allows it to form stable complexes with various metal ions. This property has been exploited in the synthesis of mixed-ligand coordination polymers that exhibit luminescent properties and proton conductivity. For example, a zinc coordination polymer incorporating H₂sdba and another ligand demonstrated enhanced proton conduction capabilities, making it suitable for applications in fuel cells .

Table 2: Properties of Coordination Polymers with H₂sdba

| Polymer Composition | Proton Conductivity (S/cm) | Luminescence |

|---|---|---|

| Zn-H₂sdba-1,3-bis(2-methyl-1-imidazolyl)benzene | Yes | |

| Co-H₂sdba | Moderate |

These polymers not only showcase the versatility of H₂sdba in coordination chemistry but also highlight its potential applications in energy conversion technologies.

Case Studies

- Antibacterial Applications : A study demonstrated that biopolymer films doped with silver(I)-H₂sdba complexes exhibited up to 99.99999% inhibition of biofilm formation by Staphylococcus epidermidis. This finding suggests that these materials could be developed for use in medical devices to prevent infections .

- Proton Conductivity : Research on zinc-based coordination polymers containing H₂sdba revealed significant enhancements in proton conductivity compared to traditional materials. This characteristic is essential for developing efficient proton exchange membranes for fuel cells .

Q & A

Basic Questions

Q. How is 4,4'-Sulfonyldibenzoic acid (H₂sdba) utilized in synthesizing metal-organic frameworks (MOFs)?

H₂sdba acts as a V-shaped dicarboxylate linker, enabling the construction of porous MOFs through coordination with metal nodes (e.g., Mn²⁺, Co²⁺). Its sulfonyl group introduces structural flexibility, promoting diverse topologies. For example, solvothermal synthesis with Mn(II) salts and 2,2'-bipyridine yields 1D chains or 3D networks, depending on reaction conditions . The ligand’s geometry facilitates gas adsorption (e.g., CO₂, CH₄) and luminescence properties in MOFs .

Q. What safety protocols are essential when handling H₂sdba in academic labs?

Key precautions include:

- Use of PPE (gloves, goggles) to avoid eye/skin contact (irritant).

- Local exhaust ventilation to prevent inhalation of dust.

- Immediate rinsing with water for 15+ minutes upon eye exposure .

- Avoidance of strong oxidizers to prevent reactive hazards .

Q. What are common synthetic routes for H₂sdba coordination complexes?

Typical methods include:

- Solvothermal synthesis : Reacting H₂sdba with metal salts (e.g., Co(NO₃)₂) in water/methanol at 80–120°C for 24–72 hours .

- Slow evaporation : Mixing H₂sdba with amines (e.g., tetrapropylammonium hydroxide) in ethanol/water to form hydrogen-bonded networks .

Q. Which characterization techniques validate H₂sdba-based coordination polymers?

- PXRD : Confirms phase purity and crystallinity.

- SCXRD : Resolves ligand geometry and metal coordination modes .

- TGA : Assesses thermal stability (decomposition ~300°C).

- FT-IR : Identifies deprotonated carboxylate bands (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in gas adsorption data for H₂sdba-MOFs be resolved?

Discrepancies in surface area (BET vs. Langmuir) arise from framework flexibility or interpenetration. Use in situ PXRD under controlled gas pressure to monitor structural changes. For example, [Co₂(L)(SDA)₂] isomers show varying CO₂ uptake due to pore-size differences . Complement with Grand Canonical Monte Carlo simulations to correlate adsorption behavior with pore geometry .

Q. What strategies enhance proton conductivity in H₂sdba-MOFs?

Composite formation with hygroscopic agents (e.g., histamine) improves proton transport under low humidity. For instance, embedding histamine in H₂sdba-MOFs achieves σ ≈ 10⁻³ S/cm at 25°C via Grotthuss mechanism. Characterize using electrochemical impedance spectroscopy and variable-temperature⁴¹H NMR .

Q. How does H₂sdba’s geometry influence MOF topology and functionality?

The V-shaped ligand (109° dihedral angle between benzene rings) promotes interpenetrated networks or non-catenated porous structures , depending on metal choice. Mn(II)-H₂sdba frameworks exhibit luminescence quenching for nitroaromatic sensing, while Co(II) variants prioritize gas storage . Computational topology analysis (e.g., TOPOS ) predicts SBU connectivity .

Q. What computational approaches predict H₂sdba-MOF structures?

- SBU-based design : Predefine metal clusters (e.g., Mn₂(COO)₄) and simulate linker coordination .

- DFT calculations : Optimize ligand conformation and hydrogen-bonding patterns in organic salts .

- Machine learning : Train models on CSD datasets to forecast porosity and stability .

Q. How is pharmacophore mapping applied to H₂sdba-derived inhibitors?

In antimalarial studies, H₂sdba derivatives (e.g., compound 25 ) are synthesized via coupling with diamines. Structure-activity relationship (SAR) analysis identifies critical substituents (e.g., sulfonyl groups) for Plasmodium falciparum inhibition (IC₅₀ ≈ 12 nM). Validate via molecular docking with PfATP4 targets .

Q. How is crystallographic disorder addressed in H₂sdba structures?

For disordered sulfonyl/carboxyl groups, use SHELXL refinement with PART/ISOR constraints. In twin crystals (e.g., [Mn(sdba)(2,2′-bipy)]ₙ), apply TWIN/BASF commands to resolve overlapping reflections .

Propriétés

IUPAC Name |

4-(4-carboxyphenyl)sulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6S/c15-13(16)9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJQLYOMPSJVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279360 | |

| Record name | 4,4'-Sulfonyldibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2449-35-6 | |

| Record name | 2449-35-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Sulfonyldibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Dicarboxydiphenyl Sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.